molecular formula C14H22N2O5S B2629354 tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate CAS No. 630421-48-6

tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate

Cat. No. B2629354
CAS RN: 630421-48-6
M. Wt: 330.4
InChI Key: MEUACYDRISHUAQ-YMTOWFKASA-N
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Description

The compound “tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate” is a complex organic molecule. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), a cyclopropyl group, and a vinyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The presence of chiral centers suggests that this compound may exist as different stereoisomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The carbamate group, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carbamate group could influence its solubility and reactivity .

Scientific Research Applications

Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps understand the relative substitution of the cyclopentane ring, which is essential for synthesizing these analogues (Ober et al., 2004).

Asymmetric Mannich Reaction

In another research application, tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate is used in the asymmetric Mannich reaction. This process is vital for synthesizing chiral amino carbonyl compounds (Yang et al., 2009).

Catalyst in Rhodium-Catalyzed Reactions

This compound is used as a catalyst in Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. Such reactions are significant in the field of organic synthesis (Storgaard & Ellman, 2009).

Building Blocks in Organic Synthesis

The compound serves as a building block in organic synthesis, particularly as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard et al., 2005).

Hepatitis C Virus NS3/4A Protease Inhibitor

Although this falls slightly outside the specific chemical compound requested, a related compound has been studied for its inhibition of genotypes 1, 2, and 3 hepatitis C virus (HCV) NS3/4A proteases. This demonstrates the potential of such compounds in therapeutic applications (Monteagudo et al., 2010).

Synthesis of Stereosiomers

The compound is also used in the stereoselective synthesis of various stereoisomers, which are key intermediates for synthesizing factor Xa inhibitors (Wang et al., 2017).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, which in turn are influenced by its molecular structure .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17)/t9-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUACYDRISHUAQ-YMTOWFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate

CAS RN

630421-48-6
Record name Carbamic acid, N-[(1R,2S)-1-[[(cyclopropylsulfonyl)amino]carbonyl]-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester
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